![molecular formula C18H24N6O2 B2492142 5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-97-9](/img/structure/B2492142.png)
5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1H-1,2,3-triazole-4-carboxamides often involves condensation reactions. For example, 4-amino-1,2,3-triazole-5-carboxamides have been condensed with acetates of acetamidine and benzamidine to yield 2-substituted 8-azapurin-6-ones (Albert & Trotter, 1979). Ruthenium-catalyzed synthesis has also been employed for creating triazole-based scaffolds, indicating a versatile approach to accessing triazole functionalities (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction, providing insights into the geometrical arrangement of atoms in the molecule (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives includes participation in Dimroth rearrangement and interactions with various reagents to yield a wide range of products. For instance, the Dimroth rearrangement has been observed in the transformation of 4-amino-3-benzyl-1,2,3-triazole derivatives, showcasing the dynamic behavior of triazole rings under certain conditions (Albert, 1970).
Physical Properties Analysis
The physical properties of 1,2,3-triazole derivatives, such as melting points, solubility, and spectral properties, are crucial for understanding their behavior in various environments. Studies like those conducted on 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid have explored these aspects through computational and experimental methods, revealing how substitutions on the triazole ring influence physical characteristics (Palafox et al., 2023).
properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-12-6-7-14(11-13(12)2)20-17-16(21-23-22-17)18(26)19-8-4-10-24-9-3-5-15(24)25/h6-7,11H,3-5,8-10H2,1-2H3,(H,19,26)(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXSEYZJRDALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCCCN3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dimethylphenyl)amino)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.